molecular formula C19H18BrNO B4083722 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one

3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one

Cat. No. B4083722
M. Wt: 356.3 g/mol
InChI Key: RSZUXRAXGGIPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one, also known as BMS-820836, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. BMS-820836 has been found to have a unique mechanism of action that makes it an attractive candidate for further research in the treatment of various neurological disorders.

Mechanism of Action

3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one works by binding to the serotonin and norepinephrine transporters, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects
Studies have shown that 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one has a number of biochemical and physiological effects, including increased levels of serotonin and norepinephrine in the brain, enhanced dopamine release, and improved synaptic plasticity. These effects are thought to contribute to the compound's antidepressant and anxiolytic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the role of serotonin and norepinephrine in the brain. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several potential future directions for research on 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one. One area of interest is the development of more selective and potent inhibitors of the serotonin and norepinephrine transporters, which could lead to improved therapeutic outcomes for patients with neurological disorders. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which could provide further insights into its mechanism of action. Finally, there is also interest in exploring the use of 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one in combination with other drugs or therapies, such as cognitive behavioral therapy, to enhance its therapeutic efficacy.

Scientific Research Applications

3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one has been found to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Studies have shown that 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one acts as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that play a crucial role in regulating mood and behavior.

properties

IUPAC Name

1-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO/c20-15-10-8-14(9-11-15)17-19(12-4-5-13-19)18(22)21(17)16-6-2-1-3-7-16/h1-3,6-11,17H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZUXRAXGGIPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one
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Reactant of Route 4
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one
Reactant of Route 5
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one
Reactant of Route 6
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one

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